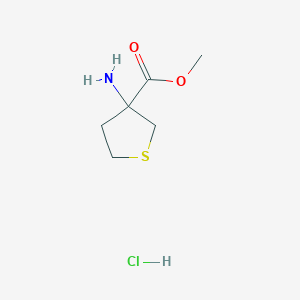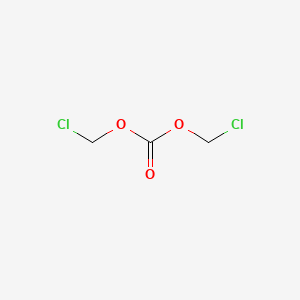
4-Iodo-2-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole involves an efficient nucleophilic trifluoromethoxylation of unactivated alkyl halides .Molecular Structure Analysis
The molecular formula of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is C8H3F3IN . The structure of the compound includes an iodine atom and a trifluoromethyl group attached to a benzonitrile ring .Physical And Chemical Properties Analysis
4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a solid at 20 degrees Celsius . It has a molecular weight of 297.02 g/mol . The compound is slightly soluble in water .科学的研究の応用
Synthetic Utility in Organic Chemistry
4-Iodo-2-(trifluoromethyl)-1,3-thiazole serves as a significant intermediate in organic synthesis, particularly in the trifluoromethylation of aryl and heteroaryl halides. This process is facilitated by fluoroform-derived CuCF3, demonstrating high reactivity toward iodoarenes and enabling the synthesis of benzotrifluorides and various heteroaryl bromides, including thiazole derivatives, in high yields. This method's chemoselectivity and efficiency highlight its utility in creating compounds with potential pharmaceutical relevance (Lishchynskyi et al., 2013).
Role in Heterocyclic Synthesis
The compound is also instrumental in heterocyclic synthesis, serving as a precursor for various derivatives with potential biological activities. For instance, 4-thiazolidinones have been synthesized using it as a key intermediate, leading to the creation of novel enaminones and azolopyrimidines. This showcases its versatility in contributing to the development of new molecules with potential pharmacological applications (Behbehani & Ibrahim, 2012).
Coordination Chemistry and Catalysis
In coordination chemistry, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is involved in the synthesis of complexes with potential for catalytic and electronic applications. Its derivatives have been studied for their coordination modes, which could be leveraged in designing metal-organic frameworks or catalysts for various reactions, contributing to advancements in materials science and catalysis (Klingele & Brooker, 2003).
Electronics and Photophysics
This compound plays a role in the development of organic field-effect transistors (OFETs) with high electron mobility. Its derivatives, particularly those involving thiazole oligomers, have been developed as n-type semiconductors for OFETs, showing high performance and electron mobility. This application is crucial for the advancement of organic electronics, offering insights into the design of materials for high-performance electronic devices (Ando et al., 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
4-iodo-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3INS/c5-4(6,7)3-9-2(8)1-10-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTWVGVDSFPBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)


![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)


![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)
![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)